2,4,4-Trimethyl-2-phosphonoadipic acid

Description

Contextualization within Organophosphorus Chemistry and Dicarboxylic Acid Systems

The study of 2,4,4-trimethyl-2-phosphonoadipic acid is rooted in two major fields of chemistry: organophosphorus chemistry and the chemistry of dicarboxylic acids.

Organophosphorus Chemistry: This field investigates organic compounds containing carbon-phosphorus bonds. wikipedia.org The phosphonic acid group (-PO(OH)₂) is a key functional group in this area. wikipedia.orgarizona.edu Phosphonic acids are known for being strong acids and their derivatives are structurally and chemically related to phosphorous acid. wikipedia.org They are diprotic acids, meaning they can donate two protons, which allows them to form various salts. wikipedia.org The carbon-phosphorus bond is highly stable, making these compounds robust. nih.gov The presence of this group in a molecule can impart several useful properties, including strong metal-chelating abilities, and they are often used as corrosion inhibitors and flame retardants. arizona.edu

Dicarboxylic Acid Systems: Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). The adipic acid backbone of the titular compound places it within this class. Dicarboxylic acids are important in polymer synthesis and as building blocks in organic chemistry. researchgate.net The presence of two acidic groups allows for the formation of polyesters, polyamides, and other polymers. The physical and chemical properties of dicarboxylic acids are influenced by the length and substitution of the carbon chain separating the two carboxyl groups.

The combination of both phosphonic and carboxylic acid groups in one molecule, as seen in phosphonocarboxylic acids (PCAs), results in a multifunctional compound with enhanced properties. irowater.comshanghaichemex.com These molecules exhibit excellent scale inhibition, particularly for calcium carbonate and calcium phosphate (B84403), and good dispersion properties, making them valuable in industrial water treatment. irowater.comatamanchemicals.comataman-chemicals.com The introduction of the phosphonic group into a carboxylic acid structure creates a molecule with superior stability and tolerance to chlorine compared to many standard polymers. irowater.comatamanchemicals.com

Rationale for Investigation: Fundamental Chemical Interest and Hypothetical Research Utility

While dedicated studies on this compound are sparse, its structure suggests several avenues for fundamental and applied research.

Fundamental Chemical Interest: The molecule possesses significant structural complexity that warrants investigation. It has a chiral center at the second carbon, which is substituted with both a methyl group and a phosphonic acid group. This chirality means the molecule can exist as different stereoisomers, which could have distinct chemical and biological properties. The gem-dimethyl group at the fourth carbon adds steric hindrance, which could influence the molecule's reactivity and conformational preferences. The interplay between the three acidic protons of the phosphonic and dicarboxylic acid groups presents a complex acid-base chemistry, making it an interesting subject for physical organic chemistry studies.

Hypothetical Research Utility: Based on the known applications of related phosphonocarboxylic acids, this compound could be a target for several applications:

Scale and Corrosion Inhibition: Like other PCAs, it could be investigated for its ability to prevent scale formation in industrial water systems, such as cooling towers and boilers, and in oilfield applications. shanghaichemex.comatamanchemicals.comataman-chemicals.com The combination of phosphonate (B1237965) and carboxylate groups is effective at sequestering metal ions and modifying crystal growth. irowater.com

Chelating Agents: The multiple acidic groups make it a potent chelating agent for various metal ions. This could be useful in environmental remediation for sequestering heavy metals or in analytical chemistry. arizona.edu

Building Blocks for Materials: As a polyfunctional molecule, it could serve as a monomer for the synthesis of new polymers or coordination polymers (metal-organic frameworks). The phosphonate group is known to form stable networks with metal ions. rsc.org

Bioisosteres in Medicinal Chemistry: Phosphonate groups are often used as stable bioisosteres for phosphate groups in drug design. wikipedia.org While there is no indication of this specific molecule having biological activity, its structure could serve as a scaffold for designing enzyme inhibitors or other bioactive compounds. nih.gov

Overview of Research Trajectories for Complex Phosphonated Organic Acids

Research into complex phosphonated organic acids is an active and diverse field, driven by the unique properties imparted by the phosphonic acid group.

One major research trajectory is in materials science , particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net The phosphonate group's ability to coordinate strongly with metal centers allows for the construction of robust, porous materials with potential applications in gas storage, catalysis, and separation. The synthesis of new phosphonic acid ligands with varied geometries and functionalities is crucial for developing new materials with tailored properties. rsc.org

Another significant area is their application as scale inhibitors and dispersants . atamanchemicals.comatamankimya.com Research focuses on designing new phosphonocarboxylic acids and polymers with improved performance under harsh conditions, such as high temperatures and extreme pH levels. ataman-chemicals.com Understanding the mechanism of scale inhibition at a molecular level is also a key research goal. irowater.com

In medicinal chemistry , phosphonic acids are investigated as mimics of natural phosphates or carboxylates to create enzyme inhibitors. nih.gov For example, bisphosphonates are a well-known class of drugs for treating osteoporosis. wikipedia.org Research in this area involves the synthesis of novel phosphonate-containing molecules and evaluating their biological activity. nih.gov

Finally, the synthesis of phosphonic acids itself is an ongoing area of research. rsc.orgnih.gov Chemists are continuously developing new and more efficient methods for creating the carbon-phosphorus bond and for the deprotection of phosphonate esters to yield the final phosphonic acids. nih.govmdpi.com Key synthetic routes include the Michaelis-Arbuzov reaction, the Kabachnik-Fields reaction, and various methods involving phosphorus trichloride. wikipedia.org

Structure

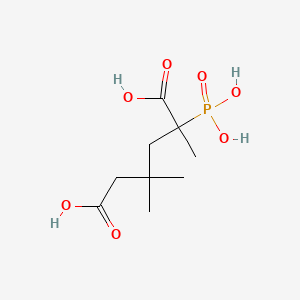

2D Structure

3D Structure

Properties

CAS No. |

67492-83-5 |

|---|---|

Molecular Formula |

C9H17O7P |

Molecular Weight |

268.20 g/mol |

IUPAC Name |

2,4,4-trimethyl-2-phosphonohexanedioic acid |

InChI |

InChI=1S/C9H17O7P/c1-8(2,4-6(10)11)5-9(3,7(12)13)17(14,15)16/h4-5H2,1-3H3,(H,10,11)(H,12,13)(H2,14,15,16) |

InChI Key |

XDYZFFJMIHMPAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)O)CC(C)(C(=O)O)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4,4 Trimethyl 2 Phosphonoadipic Acid

Historical Perspective on the Synthesis of Phosphono-Adipic Acid Derivatives

The journey into the synthesis of phosphono-adipic acid derivatives is rooted in the broader history of organophosphorus chemistry. Early explorations in the 19th and 20th centuries laid the groundwork for the creation of carbon-phosphorus (C-P) bonds, a fundamental step in the synthesis of phosphonic acids. One of the most significant early developments was the Michaelis-Arbuzov reaction, discovered in the late 19th century. This reaction, which involves the treatment of a trialkyl phosphite with an alkyl halide, became a cornerstone for the formation of C-P bonds and the synthesis of a wide array of phosphonates.

In the mid-20th century, the development of synthetic polymers and other materials spurred interest in functionalized dicarboxylic acids, including adipic acid derivatives. The initial forays into phosphonated versions of these compounds were often extensions of established methods like the Michaelis-Arbuzov reaction, applied to halogenated adipic acid precursors. These early methods, while foundational, often faced challenges in terms of yield, selectivity, and the harsh reaction conditions required. The focus was primarily on the introduction of the phosphono group, with less emphasis on complex substitution patterns on the adipic acid backbone.

Contemporary Synthetic Strategies for 2,4,4-Trimethyl-2-phosphonoadipic Acid

The synthesis of a precisely substituted molecule like this compound requires a more nuanced and strategic approach than the historical methods allowed. Modern organic synthesis provides a toolkit of reactions to control the placement of both the phosphono group and the trimethyl substituents with a high degree of precision.

A primary strategy for the synthesis of phosphonated adipic acids involves the direct phosphorylation of a pre-existing adipic acid scaffold. One common method is the α-halogenation of an adipic acid derivative, followed by a Michaelis-Arbuzov reaction. For instance, the carboxylic acid at the 2-position of 2,4,4-trimethyladipic acid could be protected, and the α-carbon then brominated. Subsequent reaction with a trialkyl phosphite would introduce the phosphonate (B1237965) ester, which can then be hydrolyzed to the phosphonic acid.

Another contemporary approach involves the use of phosphorous acid (H₃PO₃) in the presence of a dehydrating agent to directly phosphonate a suitable precursor. While effective, this method can sometimes lack regioselectivity in complex molecules.

The introduction of the three methyl groups at the 2 and 4 positions of the adipic acid backbone is a critical challenge. One plausible route involves starting with a precursor that already contains some of the methyl groups. For example, a Michael addition of a methyl-containing nucleophile to an unsaturated adipate derivative could be employed to install the methyl group at the 4-position. Subsequent α-alkylation of the ester at the 2-position with a methyl halide would introduce the final methyl group. The gem-dimethyl groups at the 4-position could be installed via the alkylation of a β-ketoester or a related active methylene (B1212753) compound.

A comprehensive synthetic route to this compound would likely involve a multi-step sequence starting from readily available precursors. A hypothetical, yet chemically sound, pathway could begin with the synthesis of 2,4,4-trimethyladipic acid. This could be achieved through the condensation of a suitable ketone with a malonic ester derivative, followed by a series of alkylations and decarboxylation.

Once the trimethylated adipic acid backbone is established, the introduction of the phosphono group at the 2-position would be the next key transformation. This could be accomplished via α-bromination of the diacid (or its ester), followed by the Michaelis-Arbuzov reaction with a trialkyl phosphite. The final step would be the hydrolysis of the resulting phosphonate and carboxylate esters to yield the target molecule.

A plausible synthetic scheme is outlined below:

| Step | Reaction | Reactants | Key Intermediates |

| 1 | Knoevenagel Condensation & Michael Addition | Mesityl oxide and Diethyl malonate | Diethyl 2-(2,4,4-trimethyl-3-oxopentyl)malonate |

| 2 | Hydrolysis and Decarboxylation | Diethyl 2-(2,4,4-trimethyl-3-oxopentyl)malonate, Acid/Heat | 5,5-Dimethyl-3-oxohexanoic acid |

| 3 | Reformatsky Reaction | 5,5-Dimethyl-3-oxohexanoic acid, Ethyl bromoacetate, Zinc | Ethyl 3-hydroxy-3,5,5-trimethylhexanoate |

| 4 | Dehydration and Hydrogenation | Ethyl 3-hydroxy-3,5,5-trimethylhexanoate | Diethyl 2,4,4-trimethyladipate |

| 5 | α-Bromination | Diethyl 2,4,4-trimethyladipate, NBS, Radical initiator | Diethyl 2-bromo-2,4,4-trimethyladipate |

| 6 | Michaelis-Arbuzov Reaction | Diethyl 2-bromo-2,4,4-trimethyladipate, Triethyl phosphite | Tetraethyl 2,4,4-trimethyl-2-phosphonoadipate |

| 7 | Hydrolysis | Tetraethyl 2,4,4-trimethyl-2-phosphonoadipate, Strong acid/base | This compound |

This is a proposed synthetic pathway and may require optimization of reaction conditions.

The presence of a stereocenter at the 2-position of this compound means that it can exist as a pair of enantiomers. The synthesis of a single enantiomer, which is often crucial for biological applications, requires stereoselective methods.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be attached to the adipic acid precursor, directing the phosphonylation reaction to occur from a specific face of the molecule. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Alternatively, asymmetric catalysis can be employed. A chiral catalyst, such as a chiral Lewis acid or a chiral phase-transfer catalyst, could be used to control the stereochemical outcome of the phosphonylation step. For example, a chiral catalyst could be used in the Michaelis-Arbuzov reaction to favor the formation of one enantiomer over the other.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the catalyst systems employed. For the Michaelis-Arbuzov reaction, key parameters to optimize include temperature, solvent, and the choice of phosphite. Higher temperatures can accelerate the reaction but may also lead to side reactions. The solvent polarity can influence the reaction rate and selectivity.

In catalytic approaches, the choice of catalyst is paramount. For phosphorylation reactions, various Lewis acids and organocatalysts can be screened to identify the most effective system. The catalyst loading, reaction time, and temperature would all need to be carefully optimized to maximize the yield and purity of the desired product. The table below summarizes some potential catalysts and their roles in the proposed synthetic steps.

| Reaction Step | Potential Catalyst | Role of Catalyst |

| Knoevenagel Condensation | Piperidine, Pyridine | Base catalyst to promote condensation |

| Michael Addition | Sodium ethoxide | Base catalyst to generate the malonate enolate |

| Reformatsky Reaction | Zinc | Formation of the organozinc reagent |

| α-Bromination | AIBN (Azobisisobutyronitrile) | Radical initiator for bromination with NBS |

| Michaelis-Arbuzov Reaction | None (thermal) or Lewis Acid (e.g., ZnCl₂) | Lewis acid can catalyze the reaction at lower temperatures |

| Asymmetric Phosphorylation | Chiral Lewis Acid (e.g., Ti(OiPr)₄ with a chiral ligand) | To induce enantioselectivity |

The development of an efficient and scalable synthesis of this compound relies on the careful selection and optimization of each of these parameters.

Exploration of Solvent Effects in Phosphonoadipic Acid Synthesis

The synthesis of this compound has been documented via the hydrolysis of its corresponding diethyl ester, diethyl 2-diethylphosphono-2,4,4-trimethyladipate google.com. While the specific influence of different solvents on this particular transformation is not extensively detailed in the available literature, general principles of solvent effects in related reactions, such as the hydrolysis of phosphonate esters, can provide valuable insights. The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reactants, the stabilization of transition states, and the solvation of charged intermediates.

In the documented synthesis, the hydrolysis is carried out using concentrated hydrobromic acid, suggesting that a protic and highly polar medium is necessary to facilitate the cleavage of the ester groups google.com. The use of water as a co-solvent is implicit in the use of concentrated aqueous acid. The high polarity of water is crucial for solvating the ionic intermediates formed during the hydrolysis of both the carboxyl and phosphonate esters.

For the synthesis of the precursor ester, diethyl 2-diethylphosphono-2,4,4-trimethyladipate, the alkylation of diethyl 2-diethylphosphono-4,4-dimethyladipate is performed in dry dioxan with sodium hydride as a base and methyl iodide as the alkylating agent google.com. In this step, an aprotic polar solvent like dioxan is suitable for dissolving the reactants and stabilizing the sodium salt of the phosphonate carbanion intermediate. The selection of an appropriate solvent is critical to ensure the efficiency of such alkylation reactions.

The following table summarizes the general role of solvents in the key reaction types involved in the synthesis of this compound.

| Reaction Type | Solvent Class | General Role of Solvent | Examples of Solvents |

| Alkylation of Phosphonate Esters | Aprotic Polar | Solubilizes reactants and stabilizes charged intermediates. | Dioxan, Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Hydrolysis of Esters (Carboxylic and Phosphonic) | Protic Polar | Solvates ionic species and participates in the reaction mechanism. | Water, Aqueous Mineral Acids (e.g., HBr, HCl) |

Role of Lewis and Brønsted Acid Catalysts in Organic Transformations

Both Lewis and Brønsted acids play a pivotal role in a variety of organic transformations, including those relevant to the synthesis and modification of phosphonoadipic acids.

Brønsted Acids:

In the synthesis of this compound, a strong Brønsted acid, concentrated hydrobromic acid, is employed for the hydrolysis of the precursor ester google.com. Brønsted acids are essential for protonating the carbonyl oxygen of the ester groups, thereby increasing their electrophilicity and making them more susceptible to nucleophilic attack by water. This acid catalysis is crucial for the efficient cleavage of both the carboxylate and phosphonate ester bonds to yield the final tri-acid product. The hydrolysis of phosphonate esters to phosphonic acids can be effectively catalyzed by Brønsted acids like trifluoromethyl sulfonic acid (TfOH) acs.orgresearchgate.net.

The general mechanism for the acid-catalyzed hydrolysis of an ester is depicted below:

Protonation of the carbonyl oxygen by the acid.

Nucleophilic attack by water on the activated carbonyl carbon.

Proton transfer to one of the hydroxyl groups.

Elimination of the alcohol to form a protonated carboxylic acid.

Deprotonation to yield the carboxylic acid.

A similar mechanism applies to the hydrolysis of the phosphonate esters.

Lewis Acids:

While the documented synthesis of this compound does not explicitly involve Lewis acid catalysis, these catalysts are widely used in the formation of carbon-phosphorus bonds and the modification of phosphonates. Lewis acids can mediate Michaelis-Arbuzov reactions for the preparation of phosphonate esters organic-chemistry.org. In the context of derivatization, Lewis acids can be employed to catalyze esterification reactions of the carboxylic acid groups. For instance, magnesium chloride, a weak Lewis acid, has been shown to catalyze the reaction of carboxylic acids with dicarbonates to form esters researchgate.net. The coordination of the Lewis acid to the carbonyl oxygen enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by an alcohol.

The following table provides examples of Lewis and Brønsted acids and their potential applications in the context of phosphonoadipic acid chemistry.

| Catalyst Type | Examples | Potential Applications |

| Brønsted Acids | Hydrobromic acid (HBr), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Trifluoromethyl sulfonic acid (TfOH) | Hydrolysis of precursor esters to form the final acid. |

| Lewis Acids | Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄), Magnesium chloride (MgCl₂) | Catalysis of esterification and other derivatization reactions of the carboxylic acid groups. |

Derivatization and Functionalization of this compound

The presence of three acidic functional groups—two carboxylic acids and one phosphonic acid—makes this compound a versatile platform for a range of chemical modifications. These functional groups offer multiple sites for derivatization, allowing for the synthesis of a variety of esters, amides, and other derivatives with potentially tailored properties.

Esterification and Amidation Reactions of Carboxyl Groups

The two carboxylic acid groups in this compound can readily undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification:

Esterification of the carboxylic acid groups can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (typically a strong Brønsted acid like sulfuric acid), is a common approach chemguide.co.uk. The reaction is an equilibrium process, and the formation of the ester is favored by using an excess of the alcohol or by removing water as it is formed. Alternatively, carboxylic acids can be converted to esters using alkylating agents in the presence of a base, or through coupling reactions with alcohols using dehydrating agents like dicyclohexylcarbodiimide (DCC). The selective esterification of phosphonic acids has also been studied, indicating the potential for differential reactivity between the carboxyl and phosphono groups nih.govresearchgate.net.

Amidation:

The formation of amides from the carboxylic acid groups of this compound can be accomplished by reacting the acid with an amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods for amide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to a more reactive derivative like an acid chloride or an activated ester researchgate.netorganic-chemistry.org. The reaction of a carboxylic acid with an amine can also be facilitated by reagents like triphenylphosphine in combination with an activating agent highfine.com.

The following table summarizes common reagents used for the esterification and amidation of carboxylic acids.

| Transformation | Reagent/Method | Description |

| Esterification | Alcohol / Acid Catalyst (Fischer Esterification) | Equilibrium reaction driven by excess alcohol or water removal. |

| Alkyl Halide / Base | Sₙ2 reaction with the carboxylate anion. | |

| Alcohol / Coupling Agent (e.g., DCC) | Dehydrative coupling to form the ester. | |

| Amidation | Amine / Coupling Agent (e.g., EDC, HBTU) | Forms an activated intermediate that reacts with the amine. |

| Conversion to Acid Chloride (e.g., with SOCl₂) followed by Amine | Two-step process involving a highly reactive intermediate. | |

| Amine / Triphenylphosphine-based reagents | In situ activation of the carboxylic acid. |

Chemical Modifications at the Phosphono Center

The phosphonic acid moiety in this compound provides another site for chemical modification. The two hydroxyl groups on the phosphorus atom can be esterified to form phosphonate esters. This can be achieved by reacting the phosphonic acid with an alcohol under dehydrating conditions or by converting the phosphonic acid to a phosphonic dichloride followed by reaction with an alcohol.

The synthesis of phosphonate esters can also be accomplished through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide researchgate.net. While this is a method for forming the C-P bond, related transesterification reactions can be used to modify existing phosphonate esters. The hydrolysis of phosphonate esters back to the phosphonic acid is a key reaction, often carried out under acidic conditions nih.gov.

Furthermore, the P-OH groups of the phosphonic acid can be converted to other functional groups. For instance, reaction with chlorinating agents like phosphorus pentachloride or thionyl chloride can yield the corresponding phosphonic dichloride. This reactive intermediate can then be used to synthesize a variety of phosphonate derivatives, including amides and mixed esters.

Regioselective and Chemoselective Transformations

A significant challenge in the derivatization of this compound is achieving regioselectivity and chemoselectivity. The molecule possesses three acidic groups with different pKa values, which can potentially be exploited to achieve selective reactions. The two carboxylic acid groups are also sterically and electronically distinct, which may allow for regioselective modification.

Chemoselectivity:

Chemoselective reactions involve the preferential reaction of one functional group over another. In the case of this compound, it may be possible to selectively modify the carboxylic acid groups in the presence of the phosphonic acid, or vice versa. This can often be achieved by carefully choosing the reaction conditions and reagents. For example, certain esterification methods may be more effective for carboxylic acids than for phosphonic acids, allowing for selective esterification of the carboxyl groups.

Regioselectivity:

Regioselectivity refers to the preferential reaction at one position over another. The two carboxylic acid groups in this compound are at the 1- and 6-positions of the adipic acid backbone. The carboxyl group at the 2-position is adjacent to both a trimethyl-substituted carbon and the phosphono group, making it more sterically hindered than the carboxyl group at the 6-position. This difference in steric environment could be exploited to achieve regioselective esterification or amidation, with the less hindered carboxyl group reacting more readily.

The selective modification of one functional group in the presence of others is a key aspect of modern organic synthesis and would be crucial for the controlled derivatization of this compound to generate specific isomers with desired properties.

Mechanistic Investigations and Biological Interactions of 2,4,4 Trimethyl 2 Phosphonoadipic Acid in Research Contexts

Enzymatic Inhibition Studies and Phosphate (B84403) Mimicry

There is no available research on the enzymatic inhibition properties of 2,4,4-Trimethyl-2-phosphonoadipic acid or its potential to act as a phosphate mimic.

Molecular Docking and Binding Affinity Analysis with Enzyme Targets

No molecular docking studies or binding affinity analyses for this compound with any enzyme targets have been published.

Kinetic Characterization of Enzyme-Inhibitor Interactions

The kinetic characterization of any potential enzyme-inhibitor interactions involving this compound has not been reported in the scientific literature.

Studies on Metabolic Pathway Perturbations by Phosphonate (B1237965) Analogues

While the study of metabolic pathway perturbations by phosphonate analogues is an active area of research, no studies have specifically investigated the effects of this compound.

Ligand-Receptor Interaction Mechanisms

There is no information available regarding the ligand-receptor interaction mechanisms of this compound.

Chelation and Coordination Chemistry in Biological Systems

The chelation and coordination chemistry of this compound in biological systems have not been documented.

Role as a Biochemical Probe or Research Tool

There is no evidence to suggest that this compound has been utilized as a biochemical probe or a research tool in any published studies.

Biotransformation and Degradation Studies in Model Systems

Comprehensive searches for scientific literature and research data concerning the biotransformation and degradation of this compound in any model systems have yielded no specific findings. Currently, there is no available information in the public domain detailing the metabolic pathways, enzymatic breakdown, or environmental fate of this particular chemical compound.

Organophosphonates, the class of compounds to which this compound belongs, are characterized by a stable carbon-phosphorus (C-P) bond. The degradation of this bond is known to be a challenging process for many microorganisms. While general microbial degradation pathways for other, more widely studied phosphonates have been elucidated, this information cannot be extrapolated to predict the specific biotransformation or degradation profile of this compound without direct experimental evidence.

Consequently, there are no detailed research findings or data to present in either textual or tabular format regarding the biotransformation and degradation of this compound. Further research is required to investigate and characterize the metabolic fate and environmental persistence of this compound.

Advanced Characterization and Spectroscopic Probes for 2,4,4 Trimethyl 2 Phosphonoadipic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,4,4-Trimethyl-2-phosphonoadipic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation in solution.

¹H, ¹³C, and ³¹P NMR for Proton, Carbon, and Phosphorus Environments

One-dimensional NMR experiments, including ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31) NMR, are fundamental for identifying the different chemical environments of the respective nuclei within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the methyl groups, the methylene (B1212753) (-CH₂-) protons of the adipic acid backbone, and the single methine (-CH-) proton. The protons on carbons adjacent to the electron-withdrawing carboxyl and phosphonate (B1237965) groups would appear at a lower field (higher ppm value). libretexts.org The geminal methyl groups at the C4 position are expected to be diastereotopic, potentially giving rise to separate signals.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct peaks for the carbonyl carbons of the two carboxylic acid groups (typically in the 170-185 ppm range), the carbon atom bearing the phosphonate group (which would show coupling to the phosphorus atom), the quaternary carbon at the C4 position, and the various methyl, methylene, and methine carbons. libretexts.org

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. researchgate.net It provides a specific signal for the phosphorus atom in the phosphonate group. The chemical shift of this signal is characteristic of the oxidation state and chemical environment of the phosphorus nucleus. researchgate.net For an alkyl phosphonic acid, the ³¹P signal is expected to appear as a singlet in a proton-decoupled spectrum, within a specific chemical shift range that confirms the phosphonate functionality.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Expected Multiplicity |

|---|---|---|

| ¹H | 10.0 - 12.0 | Broad singlets, 2H (Carboxylic acid protons) |

| ¹H | 2.0 - 3.0 | Multiplets (Protons α to C=O and C-P) |

| ¹H | 0.9 - 1.5 | Singlets/Doublets (Methyl protons) |

| ¹³C | 170 - 185 | Signals for two C=O groups |

| ¹³C | 50 - 70 | Signal for C-P (shows JC-P coupling) |

| ¹³C | 20 - 50 | Signals for other aliphatic carbons (CH, CH₂, C, CH₃) |

| ³¹P | 15 - 30 | Single peak characteristic of alkyl phosphonates |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms, which is critical for assembling the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton-proton connectivities along the adipic acid backbone, confirming the sequence of the methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms to which they are attached. It provides a definitive assignment of which proton signal corresponds to which carbon signal, for example, linking the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for identifying the connectivity between different functional groups. For instance, it can show correlations from the methyl protons to the quaternary C4 carbon, and from the methylene protons to the carbonyl carbons and the carbon bearing the phosphonate group, thereby piecing together the entire molecular skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass. nih.gov For this compound (C₉H₁₇O₇P), HRMS can determine the mass with sufficient accuracy to confirm its elemental composition, distinguishing it from other compounds with the same nominal mass. This technique is fundamental for verifying the identity of the synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern is like a molecular fingerprint and provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of water (H₂O) from the carboxylic acid groups.

Loss of carbon dioxide (CO₂) or the carboxyl group (-COOH).

Cleavage of the carbon-phosphorus (C-P) bond.

Fragmentations within the adipic acid carbon chain, particularly cleavage adjacent to the bulky trimethyl-substituted carbon.

Expected Fragmentation Data from MS/MS

| Parent Ion (m/z) | Expected Fragment Ion (m/z) | Corresponding Neutral Loss |

|---|---|---|

| [M-H]⁻ | [M-H-H₂O]⁻ | H₂O (Water) |

| [M-H]⁻ | [M-H-CO₂]⁻ | CO₂ (Carbon Dioxide) |

| [M-H]⁻ | [M-H-HCOOH]⁻ | HCOOH (Formic Acid) |

| [M-H]⁻ | [PO₃H₂]⁻ | Loss of the organic backbone |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. researchgate.netiitm.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, the IR spectrum would be dominated by characteristic absorptions:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid groups. libretexts.org

A strong C=O stretching band for the carbonyl groups, typically found around 1700-1725 cm⁻¹. libretexts.org

A strong P=O stretching absorption for the phosphonate group, expected in the range of 1200-1300 cm⁻¹.

P-O-H and P-O-C stretching vibrations, which appear in the fingerprint region (below 1200 cm⁻¹).

C-H stretching vibrations from the alkyl parts of the molecule, just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, showing:

Strong signals for C-C bond vibrations within the molecular backbone.

Symmetric stretching modes of the phosphonate and carboxylate groups (if deprotonated).

C-H bending and stretching modes. rsc.orgrsc.org

The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups present in this compound, confirming its dicarboxylic acid and phosphonic acid nature.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | IR (Broad, Strong) |

| C-H stretch (Alkyl) | 2850 - 3000 | IR (Medium), Raman (Strong) |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | IR (Very Strong) |

| P=O stretch (Phosphonate) | 1200 - 1300 | IR (Strong) |

| P-O stretch | 950 - 1100 | IR (Strong) |

| C-O stretch | 1210 - 1320 | IR (Medium) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide unambiguous proof of the molecular structure of this compound, revealing detailed information about bond lengths, bond angles, and torsion angles in the solid state.

The process involves growing a single crystal of the compound and exposing it to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov For this compound, this analysis would confirm the connectivity of the atoms and establish the relative stereochemistry of the chiral center at the C2 position.

Furthermore, conformational analysis of the solid-state structure would reveal the preferred spatial orientation of the molecule's flexible parts, such as the rotatable bonds in the adipic acid backbone. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. The phosphonic acid and carboxylic acid moieties are expected to be key players in forming an extensive hydrogen-bonding network.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₇O₇P |

| Formula Weight | 268.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1251.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.423 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from an X-ray crystallographic study.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

The structure of this compound contains a chiral center at the C2 carbon, which is bonded to four different groups: a methyl group, a phosphono group, a carboxylic acid group, and the rest of the carbon chain. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. umich.edu This technique is highly sensitive to the stereochemistry of a molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other.

By analyzing the CD spectrum, one can determine the enantiomeric excess (ee) and the absolute configuration of a sample, provided a reference standard is available. The sign of the Cotton effect (the characteristic peaks in a CD spectrum) at specific wavelengths can be correlated to a particular enantiomer (R or S). This makes CD spectroscopy an invaluable tool for quality control in asymmetric synthesis or for studying the chiroptical properties of this compound.

Table 2: Illustrative Circular Dichroism Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

|---|---|---|

| (R)-enantiomer | 215 | +1500 |

Note: The data in this table is hypothetical and serves to illustrate the expected mirror-image relationship in the CD spectra of the two enantiomers.

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose due to its high resolution and sensitivity.

For purity assessment, a reversed-phase HPLC method would typically be developed. This method would separate the target compound from any starting materials, byproducts, or degradation products. The purity of the sample can be quantified by comparing the peak area of the main component to the total area of all observed peaks.

Given the chiral nature of the molecule, the separation of its enantiomers is a critical task. This is achieved using chiral chromatography. Chiral HPLC, utilizing a chiral stationary phase (CSP), can resolve the racemic mixture into its individual enantiomers. The choice of the CSP is crucial and often requires screening of different column types (e.g., polysaccharide-based, Pirkle-type) to achieve baseline separation. The ability to separate the enantiomers is vital for studying their individual biological activities and for producing enantiomerically pure material.

Table 3: Example HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Note: This table outlines a typical starting method for HPLC analysis; actual conditions would require optimization.

Theoretical and Computational Studies of 2,4,4 Trimethyl 2 Phosphonoadipic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide deep insights into the stability, reactivity, and spectroscopic characteristics of 2,4,4-Trimethyl-2-phosphonoadipic acid.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. For this compound, DFT calculations could elucidate regions of high electron density, indicating potential sites for electrophilic or nucleophilic attack. However, specific DFT studies on this compound have not been identified in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation of this compound in a solvent, such as water, would provide valuable information about its dynamic behavior and how it is influenced by the surrounding environment. These simulations can reveal details about the compound's flexibility, intramolecular interactions, and the formation of hydrogen bonds with solvent molecules. Such information is critical for understanding its solubility and behavior in biological systems. A search of the available literature did not yield any specific MD simulation studies for this compound.

Docking Studies and Protein-Ligand Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking studies are often used to predict the interaction between a small molecule (ligand) and a protein target. If this compound were to be investigated for potential biological activity, docking studies would be instrumental in identifying potential protein targets and modeling the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. Currently, there are no publicly available docking studies or protein-ligand interaction models for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, theoretical predictions of its spectroscopic properties would be invaluable for its characterization. However, no such predictive studies or comparisons with experimental data have been reported in the scientific literature.

Development of Predictive Models for Chemical Reactivity and Selectivity

Building on the insights from quantum chemical calculations, it is possible to develop predictive models for the chemical reactivity and selectivity of a molecule. These models can help in understanding reaction mechanisms and predicting the outcomes of chemical reactions. For this compound, such models could predict its susceptibility to oxidation, reduction, or other chemical transformations. The development of these models is contingent on fundamental computational studies, which are currently lacking for this specific compound.

Potential Research Applications of 2,4,4 Trimethyl 2 Phosphonoadipic Acid and Future Directions

Applications in Chemical Biology as Enzyme Probes

The bifunctional nature of 2,4,4-trimethyl-2-phosphonoadipic acid, containing both a phosphonic acid and a carboxylic acid moiety, presents a unique scaffold for the design of enzyme probes. Phosphonic acids are well-established mimics of phosphate (B84403) esters and carboxylates, which are common substrates and intermediates in numerous enzymatic reactions. wikipedia.orgbeilstein-journals.org This structural analogy allows them to act as competitive inhibitors or probes for enzymes that recognize such functionalities.

The presence of the adipic acid backbone could allow this molecule to target enzymes involved in fatty acid metabolism or other pathways that process dicarboxylic acids. The trimethyl substitution on the carbon chain introduces steric bulk, which could confer selectivity for enzymes with specific active site topographies. By modifying the carboxylic acid or phosphonic acid groups with reporter tags such as fluorophores or biotin, this compound derivatives could be synthesized to serve as probes for enzyme activity, enabling the study of enzyme kinetics, localization, and inhibitor screening.

Potential in Material Science as a Ligand for Coordination Polymers or Surface Modification

In material science, phosphonic acids are recognized for their strong binding affinity to metal oxide surfaces. mdpi.commdpi.comresearchgate.netnih.govnih.gov This property makes them excellent candidates for surface modification agents, capable of altering the chemical and physical properties of materials such as corrosion resistance, adhesion, and biocompatibility. The this compound molecule, with its phosphonate (B1237965) group, could be employed to functionalize metal oxide nanoparticles or surfaces. The carboxylic acid end could then be used for further chemical modifications, such as grafting polymers or attaching bioactive molecules.

Furthermore, the ability of both phosphonic and carboxylic acids to coordinate with metal ions suggests that this compound could serve as a versatile ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The trimethyl groups would influence the packing of the resulting polymeric structure, potentially leading to materials with unique porous or catalytic properties. The combination of two different coordinating groups could also lead to the formation of heterometallic or mixed-ligand coordination polymers with interesting magnetic or optical properties.

Use as a Building Block in Complex Organic Synthesis

As a molecule bearing two distinct acidic functional groups and a chiral center, this compound could be a valuable building block in complex organic synthesis. nih.govd-nb.info The differential reactivity of the phosphonic acid and carboxylic acid allows for selective chemical transformations. For instance, the carboxylic acid could be converted to an ester or amide while the phosphonic acid remains protected, or vice versa. This orthogonal reactivity is highly desirable in the multi-step synthesis of complex target molecules.

The stereochemistry of the molecule, arising from the chiral center at the C2 position, could be exploited in asymmetric synthesis to introduce specific stereoisomers into a target structure. The trimethylated backbone provides a rigid and sterically defined scaffold that could be incorporated into larger molecules to control their conformation or to create specific binding pockets.

Exploration in Agrochemical Research (e.g., plant growth regulation, not direct herbicidal use)

In agrochemical research, some phosphonates are known to act as plant growth regulators. wikipedia.orgresearchgate.net While some phosphonates like glyphosate are potent herbicides, others can have more subtle effects on plant physiology. Phosphites, salts of phosphorous acid, have been shown to act as biostimulants for root growth. ishs.org Given that this compound contains a phosphonic acid group, it is conceivable that it could influence plant growth and development.

Unexplored Research Avenues and Hypothesis Generation

The lack of existing research on this compound means that numerous avenues for investigation are entirely unexplored. Based on its structure, several hypotheses can be generated to guide future research:

Hypothesis 1: Selective Metal Ion Chelation. The presence of both a hard (carboxylate) and a borderline (phosphonate) Lewis base suggests that this molecule could exhibit selectivity in chelating different metal ions. This could be explored for applications in metal ion sensing, separation, or as a component of metalloenzyme inhibitors.

Hypothesis 2: Bioisostere for Phosphorylated Dicarboxylic Acids. In medicinal chemistry, it could be investigated as a non-hydrolyzable analog of phosphorylated dicarboxylic acid metabolites, potentially leading to the development of novel therapeutic agents that target enzymes in metabolic pathways.

Hypothesis 3: Chiral Inductor in Asymmetric Catalysis. The chiral nature of the molecule could be leveraged by attaching it to a solid support or a larger molecular scaffold to create a chiral environment for asymmetric catalytic reactions.

Challenges and Opportunities in the Field of Branched Phosphono-Adipic Acid Chemistry

The primary challenge in the field of branched phosphono-adipic acid chemistry is the development of efficient and stereoselective synthetic methods. The synthesis of molecules with multiple functional groups and stereocenters, such as this compound, can be complex and require multi-step procedures. nih.govd-nb.info Overcoming these synthetic hurdles is a significant opportunity, as it would unlock the potential to create a library of related compounds with varying substitution patterns for structure-activity relationship studies.

Another challenge lies in the characterization of these molecules and their complexes. The presence of the phosphonic acid group can complicate techniques like NMR spectroscopy. However, this also presents an opportunity to develop and apply advanced analytical techniques to study the behavior of these molecules in solution and in the solid state. The broader challenge is the general lack of fundamental research into this specific class of compounds, which also represents a significant opportunity for original and impactful scientific discovery.

Integration with Advanced High-Throughput Screening Methodologies in Research

Once synthetic routes are established to produce this compound and its derivatives, these compounds would be highly amenable to integration with advanced high-throughput screening (HTS) methodologies. pnas.orgmdpi.comnih.gov HTS allows for the rapid screening of large chemical libraries for biological activity or desired material properties.

For example, a library of derivatives could be screened against a panel of enzymes to identify potent and selective inhibitors. In material science, combinatorial methods could be used to rapidly screen for the formation of novel coordination polymers with desirable properties. The integration of HTS would accelerate the discovery of potential applications for this and related molecules, transforming them from chemical curiosities into valuable research tools and potential lead compounds for various applications.

Q & A

Q. What established synthetic routes exist for 2,4,4-Trimethyl-2-phosphonoadipic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis of phosphonic acid derivatives often involves phosphorylation of carboxylic acid precursors or radical-mediated alkylation. For example, Scheme 3 in describes a two-step process using hypophosphorous acid (H₃PO₂) in isopropyl alcohol at 90°C with AIBN as a radical initiator . Key parameters include:

- Temperature : Elevated temperatures (e.g., 90–145°C) enhance reactivity but may risk decomposition.

- Catalyst : AIBN facilitates radical initiation, critical for regioselective phosphorylation.

- Solvent : Polar solvents like i-PrOH improve solubility of intermediates.

Alternative methods from α-aminophosphonic acid synthesis () suggest using coupling agents (e.g., TMSCl) for sterically hindered substrates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ³¹P NMR : Directly identifies phosphorus environments; chemical shifts typically range between 10–30 ppm for phosphonic acids.

- ¹H/¹³C NMR : Resolves methyl and phosphonate groups (e.g., 2,4,4-trimethyl substituents).

- X-ray Crystallography : Confirms stereochemistry and crystal packing, critical for structure-activity studies.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

highlights similar characterization workflows for phosphoric acid derivatives .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Phosphonic acids are generally stable across a wide pH range but may hydrolyze under strongly acidic/basic conditions. For stability studies:

- Buffer Selection : Use phosphate buffers (pH 2–12) to monitor degradation via HPLC or ³¹P NMR.

- Temperature Control : Accelerated aging tests at 40–60°C can predict long-term stability.

Safety data in (e.g., WGK Germany rating) suggests handling precautions for irritancy but does not directly address stability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in phosphorylation efficiency between batch and flow reactors?

- Methodological Answer : Discrepancies often arise from mixing efficiency or thermal gradients. To address this:

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Computational Fluid Dynamics (CFD) : Model flow patterns to optimize reactor design.

’s radical-initiated conditions (AIBN dropwise addition) may require precise control of residence time in flow systems .

Q. What strategies mitigate spectral overlap in ¹H NMR for methyl groups in this compound?

- Methodological Answer :

- DEPT-135 NMR : Differentiates CH₃ groups from CH/CH₂ signals.

- COSY/HMBC : Correlates coupling between methyl protons and adjacent phosphorus atoms.

- Variable Temperature NMR : Reduces signal broadening caused by conformational dynamics.

’s stereoselective synthesis protocols emphasize orthogonal validation to confirm substituent positions .

Q. How can computational modeling predict the chelation behavior of this compound with metal ions?

- Methodological Answer :

- DFT Calculations : Optimize geometries of metal-ligand complexes (e.g., with Ca²⁺ or Fe³⁺) to estimate binding constants.

- Molecular Dynamics (MD) : Simulate solvation effects and entropy changes during chelation.

- Comparative Analysis : Benchmark against known phosphonic acid-metal interactions (e.g., diphenylphosphonic acid in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.